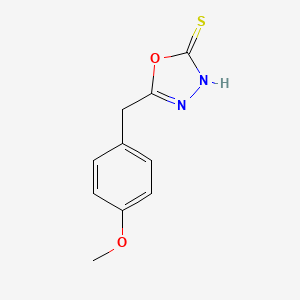
methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related acrylates typically involves the reaction of acrylate with different substituents under controlled conditions. For instance, the synthesis of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate was achieved by reacting the corresponding benzoyl and pyrimidinylamino components . Similarly, the synthesis of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate involved the reaction of 5-chloro-2-benzothiazolinone with methyl acrylate in the presence of triethylamine . These methods suggest that the synthesis of methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate would likely involve a reaction between an appropriate benzodioxin derivative and methyl acrylate.
Molecular Structure Analysis
The molecular structure and conformation of methyl acrylate have been studied using gas electron diffraction and ab initio calculations, revealing the existence of s-cis and s-trans conformers . The crystal structure of related compounds, such as methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, has been determined by X-ray analysis, providing detailed information on bond lengths and angles . These studies indicate that the molecular structure of methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate would also be amenable to analysis by similar techniques to determine its conformation and structural parameters.
Chemical Reactions Analysis
Acrylates are known to undergo various chemical reactions, particularly polymerization. For example, the photopolymerization of mesogenic diacrylate monomers leads to highly oriented and crosslinked polymer networks . The free-radical polymerization of methyl acrylate has been studied under gamma-ray irradiation using dithioesters as control agents, demonstrating the influence of the substituent groups on the polymerization behavior . These findings suggest that methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate could also participate in similar polymerization reactions, with its unique substituents affecting the reaction kinetics and the properties of the resulting polymers.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylates can be influenced by their molecular structure and the nature of their substituents. The densities and volumetric properties of binary mixtures of methyl acrylate with various aromatic hydrocarbons have been measured, indicating specific interactions between the acrylate and aromatic molecules . The presence of a methyl substituent in mesogenic acrylates affects transition temperatures, thermodynamic parameters, and the degree of order in the polymeric state . These studies imply that the physical and chemical properties of methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate would be similarly affected by its benzodioxin substituent, potentially altering its density, volumetric properties, and behavior in polymerized forms.
Propriétés
IUPAC Name |
methyl (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-14-12(13)5-3-9-2-4-10-11(8-9)16-7-6-15-10/h2-5,8H,6-7H2,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXHRXDGTUJEHT-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




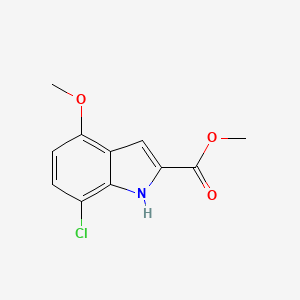
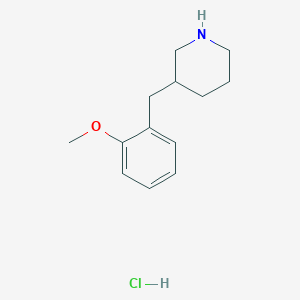

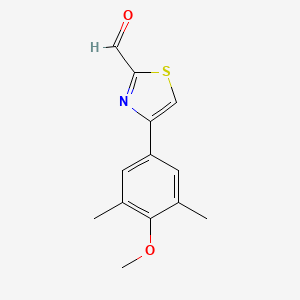


![Methyl 6-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B3022400.png)


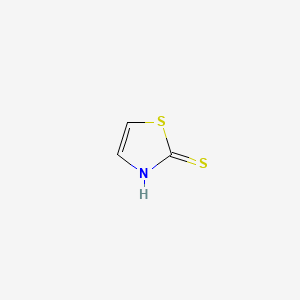
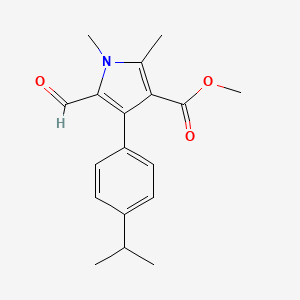
![4-[Acetyl(methyl)amino]benzoic acid](/img/structure/B3022407.png)
